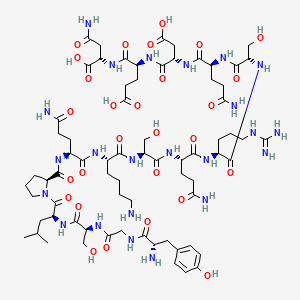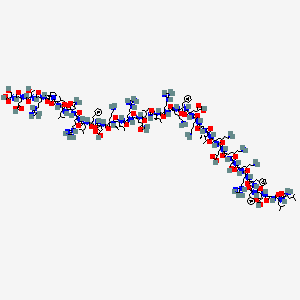![molecular formula C₆₇H₁₂₄N₃₄O₁₄S B612688 Cys-[HIV-Tat (47-57)] CAS No. 583836-55-9](/img/new.no-structure.jpg)
Cys-[HIV-Tat (47-57)]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cys-[HIV-Tat (47-57)] is an arginine-rich cell-penetrating peptide derived from the human immunodeficiency virus type 1 (HIV-1) transactivating protein. This peptide corresponds to the protein transduction domain of the transactivator protein (Tat) and is known for its ability to transduce peptides or proteins into various cells . The sequence of Cys-[HIV-Tat (47-57)] is Cysteine-Tyrosine-Glycine-Arginine-Lysine-Lysine-Arginine-Arginine-Glutamine-Arginine-Arginine-Arginine-NH2 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cys-[HIV-Tat (47-57)] typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, Cysteine, is attached to the resin.
Deprotection and Coupling: The amino-protecting group is removed, and the next amino acid is coupled using activating agents such as N,N’-Diisopropylcarbodiimide (DIC) and Hydroxybenzotriazole (HOBt).
Repetition: Steps 2 and 3 are repeated for each amino acid in the sequence.
Cleavage and Purification: The peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC)
Industrial Production Methods
Industrial production of Cys-[HIV-Tat (47-57)] follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves:
Automated SPPS: Utilizing automated synthesizers to perform the repetitive cycles of deprotection and coupling.
Large-Scale Purification: Employing preparative HPLC for purification.
Quality Control: Conducting rigorous quality control measures, including mass spectrometry and HPLC analysis, to ensure purity and consistency
化学反応の分析
Types of Reactions
Cys-[HIV-Tat (47-57)] undergoes various chemical reactions, including:
Oxidation: The thiol group of Cysteine can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like Dithiothreitol (DTT).
Substitution: The peptide can undergo substitution reactions, particularly at the amino acid side chains
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or atmospheric oxygen can oxidize the thiol group.
Reduction: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) are commonly used reducing agents.
Substitution: Various reagents can be used depending on the desired modification, such as N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) for carboxyl group activation
Major Products Formed
Oxidation: Formation of disulfide bonds.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with altered side chains
科学的研究の応用
Cys-[HIV-Tat (47-57)] has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Employed in cell-penetrating studies to deliver various cargoes, such as proteins, peptides, and nucleic acids, into cells.
Medicine: Investigated for its potential in drug delivery systems, particularly for targeting specific cells or tissues.
Industry: Utilized in the development of novel therapeutic agents and diagnostic tools .
作用機序
Cys-[HIV-Tat (47-57)] exerts its effects by penetrating the plasma membrane of cells. The mechanism involves:
Binding to Cell Surface: The arginine-rich sequence interacts with negatively charged cell surface molecules.
Membrane Translocation: The peptide translocates across the plasma membrane, possibly through direct penetration or endocytosis.
Intracellular Delivery: Once inside the cell, the peptide can deliver its cargo to specific intracellular targets
類似化合物との比較
Similar Compounds
TAT (47-57) Peptide: A similar cell-penetrating peptide derived from the same region of the HIV-1 Tat protein.
FAM-TAT (47-57): A fluorescently labeled version of the TAT (47-57) peptide.
TAMRA-TAT (47-57): A TAT (47-57) peptide conjugated with the fluorescent dye TAMRA
Uniqueness
Cys-[HIV-Tat (47-57)] is unique due to the presence of the Cysteine residue at the N-terminus, which allows for additional chemical modifications, such as disulfide bond formation. This feature enhances its versatility in various research applications .
特性
CAS番号 |
583836-55-9 |
|---|---|
分子式 |
C₆₇H₁₂₄N₃₄O₁₄S |
分子量 |
1661.99 |
配列 |
One Letter Code: CYGRKKRRQRRR-NH2 |
同義語 |
Cys-[HIV-Tat (47-57)] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[[2-[[2-[[2-[2-[[6-amino-2-[[1-[2-[(2-amino-3-methylpentanoyl)amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]propanoylamino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoic acid](/img/structure/B612614.png)





